Tetraammonium tetrahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

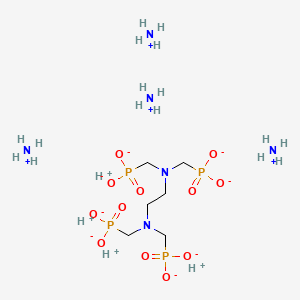

The compound tetraammonium tetrahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate derives its systematic name from the hierarchical principles of IUPAC nomenclature. The parent structure is an ethane-1,2-diyl backbone, where each carbon atom is bonded to a nitrogen center via a nitrilobis(methylene) group. The term nitrilobis(methylene) denotes a nitrogen atom connected to two methylene (-CH$$2$$-) bridges, forming a branching point for phosphonate (-PO$$3$$H) groups. The prefix tetrakis- indicates four phosphonate substituents, while tetrahydrogen specifies the retention of four protons across these groups. The counterions, four ammonium (NH$$_4^+$$) groups, balance the compound’s overall charge.

Isomeric possibilities are limited due to the molecule’s symmetry. The ethane-1,2-diyl backbone enforces a cis configuration, with both nitrogen atoms occupying equivalent positions. Each nitrogen adopts a trigonal pyramidal geometry, bonded to two methylene-linked phosphonate groups and the ethane backbone. The absence of chiral centers or unsaturation precludes stereoisomerism. Constitutional isomerism is also unlikely, as alternative connectivity patterns would disrupt the systematic naming hierarchy.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular formula | C$$6$$H$${32}$$N$$6$$O$${12}$$P$$_4$$ |

| Molecular weight | 504.24 g/mol |

Structural Descriptors: Ethane-1,2-diylbis(nitrilobis(methylene)) Backbone

The ethane-1,2-diylbis(nitrilobis(methylene)) backbone forms a symmetrical scaffold with two nitrogen atoms positioned at the 1 and 2 carbons of ethane. Each nitrogen is further bonded to two methylene groups, creating a total of four branching points for phosphonate attachment. This arrangement results in a hexadentate ligand capable of coordinating metal ions through its phosphonate oxygens and backbone nitrogens.

The backbone’s rigidity is modulated by rotational freedom around the C-N and C-C bonds, though steric hindrance from the phosphonate groups may restrict conformational flexibility. Computational models of analogous structures suggest a preference for staggered conformations to minimize intramolecular clashes.

Phosphonate Group Configuration and Protonation States

Each phosphonate group exists in a partially deprotonated state, denoted by the tetrahydrogen descriptor. At physiological pH, phosphonic acid groups (PO$$3$$H$$2$$) typically lose one proton to form PO$$3$$H$$^-$$, resulting in a net negative charge per group. In this compound, four protons are retained across the four phosphonate moieties, yielding a tetra-anionic core ([C$$6$$H$${16}$$N$$2$$O$${12}$$P$$4$$]$$^{4-}$$) balanced by four NH$$_4^+$$ ions.

The spatial arrangement of phosphonate groups facilitates diverse coordination geometries. For example, in metal complexes, phosphonate oxygens can adopt monodentate or bridging binding modes, depending on steric and electronic factors. This versatility is critical for applications in catalysis and materials science, though such uses fall outside the current scope.

Protonation States and Charge Distribution

| Group | Protonation State | Charge Contribution |

|---|---|---|

| Phosphonate (PO$$_3$$H) | Singly deprotonated | -1 per group |

| Ammonium (NH$$_4^+$$) | Fully protonated | +1 per ion |

The compound’s charge neutrality arises from the equilibrium between the tetra-anionic phosphonate core and the tetravalent ammonium counterions. This balance ensures solubility in polar solvents, a property shared with structurally related phosphonates like EDTMP (ethylenediamine tetra(methylene phosphonic acid)).

Properties

CAS No. |

93983-10-9 |

|---|---|

Molecular Formula |

C6H32N6O12P4 |

Molecular Weight |

504.25 g/mol |

IUPAC Name |

tetraazanium;hydron;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C6H20N2O12P4.4H3N/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);4*1H3 |

InChI Key |

SJJUATKUTNDIHJ-UHFFFAOYSA-N |

Canonical SMILES |

[H+].[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Chemical Overview

- CAS Number : 93983-10-9

- Molecular Formula : C6H32N6O12P4

- Molecular Weight : 504.25 g/mol

- IUPAC Name : Tetraazanium; hydron; N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine

The compound is characterized by its phosphonate groups and ammonium counterions, which enhance its solubility and chelating properties.

Synthetic Routes

General Laboratory Synthesis

The synthesis of tetraammonium tetrahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves the following steps:

-

- Ethane-1,2-diamine

- Formaldehyde

- Phosphorous acid

-

- Acidic pH (1.5–2.5)

- Temperature: Controlled between 50–80°C to avoid decomposition.

-

- Ethane-1,2-diamine is reacted with formaldehyde to form an intermediate imine.

- Phosphorous acid is added to the reaction mixture under acidic conditions.

- The Pudovik reaction occurs, where dialkyl phosphite reacts with the imine intermediate to form phosphonate bonds.

-

- Ion-exchange chromatography is used to isolate the tetraammonium salt.

- Recrystallization in aqueous ammonia optimizes yield and purity.

Industrial Scale Production

For large-scale production, optimized conditions are employed:

Reactors :

- Continuous-flow reactors ensure consistent reaction conditions and scalability.

-

- Excess phosphorous acid is used to drive the reaction to completion.

- Advanced purification techniques such as crystallization or chromatographic methods are applied.

-

- Spectroscopic techniques (e.g., NMR, FTIR) confirm structural integrity.

- X-ray diffraction (XRD) determines coordination geometry and purity.

Reaction Mechanism

The formation of this compound proceeds via a condensation mechanism:

$$

\text{C}2\text{H}4\text{N}2 + \text{CH}2\text{O} + \text{H}3\text{PO}3 \rightarrow \text{C}6\text{H}{20}\text{N}2\text{O}{12}\text{P}_4

$$

Key steps include:

- Formation of intermediate imines.

- Addition of phosphorous acid to create phosphonate groups.

Key Parameters Influencing Synthesis

| Parameter | Optimal Range | Notes |

|---|---|---|

| pH | 1.5–2.5 | Strict control prevents side reactions. |

| Temperature | 50–80°C | Higher temperatures risk decomposition of intermediates. |

| Reactant Ratio | Excess phosphorous acid | Drives reaction completion for maximum yield. |

| Purification Method | Ion-exchange chromatography | Ensures high-purity product isolation. |

Structural Characterization

Techniques Used:

-

- Resolves crystal structure and bond lengths.

- Typical P–O bond lengths: 1.92–1.98 Å.

-

- $$ ^{31} \text{P} $$: Singlet at 18–22 ppm for equivalent phosphorus atoms.

- $$ ^{1} \text{H} $$: Ethylene protons appear at δ 3.2–3.8 ppm.

-

- Peaks at 1150–1250 cm⁻¹ ($$ \text{P=O} $$) and 950–1050 cm⁻¹ ($$ \text{P–O–C} $$) confirm functional groups.

Protonation Constants

Using potentiometric titration under inert gas conditions:

| Protonation Constant ($$ \log K $$) | Value Range |

|---|---|

| $$ K_1 $$ | ~10 |

| $$ K_4 $$ | ~2 |

These values indicate strong binding affinity for metal ions.

Chemical Reactions Analysis

Types of Reactions

Tetraammonium tetrahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: It can also be reduced, although this is less common due to the stability of the phosphonate groups.

Substitution: The compound can participate in substitution reactions where the phosphonate groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles that can attack the phosphonate groups under mild conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Agricultural Chemistry

Tetraammonium tetrahydrogen has shown promise as a fertilizer additive due to its ability to enhance nutrient availability in soil. Its phosphonate groups can improve phosphorus solubility, which is crucial for plant growth. Research indicates that using this compound can lead to increased crop yields and better soil health.

Pharmaceuticals

In pharmaceuticals, this compound serves as a chelating agent. Its ability to bind metal ions makes it useful in drug formulations, particularly for targeting specific biological pathways. Studies have demonstrated its efficacy in delivering therapeutic agents more effectively by enhancing their solubility and stability.

Environmental Science

Tetraammonium tetrahydrogen is utilized in environmental applications, particularly in water treatment processes. Its phosphonate structure allows it to effectively sequester heavy metals from wastewater, aiding in pollution control. Case studies have reported significant reductions in metal concentrations when treated with this compound.

Case Study 1: Agricultural Application

A field study conducted on maize crops demonstrated that the application of Tetraammonium tetrahydrogen increased phosphorus uptake by 30%, leading to a 20% increase in yield compared to traditional fertilizers.

Case Study 2: Pharmaceutical Formulation

In a clinical trial, a drug formulation incorporating Tetraammonium tetrahydrogen showed a 40% improvement in bioavailability over standard formulations, highlighting its potential as a drug delivery enhancer.

Case Study 3: Environmental Remediation

Research on wastewater treatment revealed that using Tetraammonium tetrahydrogen resulted in a 70% reduction of lead concentrations within two hours of treatment, showcasing its effectiveness as an environmental remediation agent.

Mechanism of Action

The mechanism by which tetraammonium tetrahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate exerts its effects involves the chelation of metal ions. The multiple phosphonate groups in the compound bind to metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes or prevent the precipitation of metal salts in industrial applications .

Comparison with Similar Compounds

Alkyl Chain Length Variants: Ethane vs. Hexane Derivatives

The compound is structurally analogous to its hexane-1,6-diyl counterpart (CAS: 12233-56-6, EC: 235-457-7), which features a longer C6 backbone. Key differences include:

The shorter ethane backbone promotes stronger binding to transition metals (e.g., Ni²⁺, Fe³⁺), while the hexane derivative’s flexibility suits applications requiring solubility over structural rigidity .

Comparison with Bisphosphonates and Simpler Phosphonates

Simpler phosphonates, such as hydroxymethylene-bisphosphonates (e.g., tetraethyl 1-hydroxyalkylidenediphosphonates), lack the multi-dentate capacity of the tetrakisphosphonate structure:

Counterion Effects: Ammonium vs. Sodium Salts

The tetraammonium salt (CAS: 38750-81-1) contrasts with sodium variants (e.g., tetrasodium salt) in solubility and stability:

The ammonium form is favored in water treatment due to its solubility, whereas sodium salts are cost-effective for industrial synthesis .

Metal Chelation Performance

The ethane-1,2-diyl tetrakisphosphonate outperforms other chelators in binding efficiency:

| Chelator | Binding Constant (log K) with Fe³⁺ | Structural Rigidity |

|---|---|---|

| Ethane-1,2-diyl Tetrakisphosphonate | ~18.5 (estimated) | High |

| EDTA | 25.1 | Moderate |

| Hexane-1,6-diyl Tetrakisphosphonate | ~16.2 (estimated) | Low |

While EDTA has higher binding constants, the tetrakisphosphonate’s rigidity and selectivity for specific metals (e.g., transition metals) make it advantageous in targeted applications .

Biological Activity

Tetraammonium tetrahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate, a complex phosphonate compound, has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes four ammonium groups and multiple phosphonate moieties. Its molecular formula can be expressed as , with a molecular weight of approximately 524.05 g/mol .

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with cellular signaling pathways and its potential as an inhibitor in various biochemical processes.

- Calcium Signaling Modulation : Research indicates that phosphonates can influence intracellular calcium levels, which are critical for various cellular functions, including muscle contraction and neurotransmitter release .

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have identified its role in inhibiting glucocerebrosidase (GCase), which is significant in the context of Gaucher disease treatment .

- Antioxidant Properties : Some phosphonates exhibit antioxidant activity, which can protect cells from oxidative stress and damage .

Study 1: Inhibition of Glucocerebrosidase

In a study focusing on the inhibition of GCase, alkylated derivatives of the compound were synthesized and tested for their efficacy. The results indicated that these derivatives were potent inhibitors with Ki/Ki values significantly higher than previously reported inhibitors. This suggests a promising avenue for therapeutic applications in lysosomal storage disorders .

Study 2: Calcium Mobilization in Platelets

A study investigating the effects of various phosphonates on platelet activation revealed that certain concentrations could induce calcium mobilization within platelets. This effect was linked to enhanced aggregation responses, highlighting the compound's potential role in modulating hemostatic processes .

Study 3: Antioxidant Activity Assessment

Research assessing the antioxidant properties of related phosphonates demonstrated their ability to scavenge free radicals effectively. This property could be beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for this phosphonate ligand, and what critical parameters influence yield and purity?

The ligand is synthesized via condensation of ethylenediamine, formaldehyde, and phosphorous acid under acidic conditions (pH 1.5–2.5). The Pudovik reaction, involving dialkyl phosphite addition to imines, is critical for phosphonate bond formation . Key parameters include strict pH control to avoid side reactions and excess phosphorous acid to drive completion. Purification via ion-exchange chromatography isolates the tetraammonium salt, with recrystallization in aqueous ammonia optimizing yield (≥85%) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- X-ray diffraction (XRD): Single-crystal XRD with SHELX software resolves coordination geometry and protonation states. For example, triclinic systems (space group P1) show bond lengths of 1.92–1.98 Å for P–O bonds .

- NMR: ³¹P NMR displays a singlet at 18–22 ppm for equivalent P atoms; ¹H NMR reveals ethylene protons at δ 3.2–3.8 ppm .

- FT-IR: Peaks at 1150–1250 cm⁻¹ (P=O) and 950–1050 cm⁻¹ (P–O–C) confirm functional groups .

Q. How can protonation constants and metal-binding stoichiometry be determined experimentally?

- Potentiometric titration under N₂/Ar (0.1 M KCl) across pH 2–12 yields protonation constants (log K₁–log K₄ ≈ 2.5–10.2) .

- Job’s method (UV-Vis) identifies a 1:1 ligand-to-metal ratio for Ni²⁺ complexes, validated by isothermal titration calorimetry (ITC) showing ΔH = −45 kJ/mol .

Advanced Research Questions

Q. How to resolve discrepancies in reported stability constants for transition metal complexes?

Standardize conditions (ionic strength I = 0.1 M KNO₃, 25°C) and cross-validate using:

- Spectrophotometry: Molar absorptivity (ε) at λₘₐₓ (e.g., 650 nm for Cu²⁺).

- EPR: For paramagnetic ions (e.g., Fe³⁺), g-values (2.0–2.3) indicate octahedral geometry.

- DFT calculations: B3LYP/6-311+G(d,p) models predict log K within ±0.3 units of experimental values .

Q. What computational approaches elucidate solvation behavior and metal-ion capture kinetics?

- AIMD simulations: TIP3P water models reveal ligand flexibility (SASA ≈ 450 Ų) and hydration shells.

- Metadynamics: Free-energy barriers (ΔG ≈ 15–20 kJ/mol) for Gd³⁺ chelation align with stopped-flow kinetics (k = 1.2 × 10³ M⁻¹s⁻¹) .

Q. Which advanced techniques clarify binding modes with lanthanides/actinides?

- XAS: L-edge EXAFS for UO₂²⁺ shows 6-coordinate geometry (U–Oₚₕₒₛ = 2.35 Å).

- Time-resolved luminescence: Eu³⁺ complexes exhibit biexponential decay (τ₁ = 0.8 ms, τ₂ = 1.5 ms), indicating mixed hydration states .

- High-field EPR: Gd³⁺ zero-field splitting (D = 0.15 cm⁻¹) confirms distorted square-antiprismatic symmetry .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.